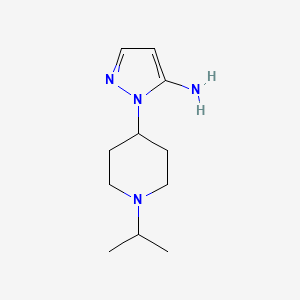

1-(1-Isopropylpiperidin-4-YL)-1H-pyrazol-5-amine

Description

1-(1-Isopropylpiperidin-4-yl)-1H-pyrazol-5-amine is a pyrazole derivative featuring a piperidine ring substituted with an isopropyl group at position 1 and an amine group at position 5 of the pyrazole core. This compound is of interest in medicinal chemistry due to the structural versatility of pyrazole amines, which are frequently employed in kinase inhibitors, thrombin inhibitors, and anticancer agents .

Properties

IUPAC Name |

2-(1-propan-2-ylpiperidin-4-yl)pyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N4/c1-9(2)14-7-4-10(5-8-14)15-11(12)3-6-13-15/h3,6,9-10H,4-5,7-8,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBLPYRLBAKYMIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCC(CC1)N2C(=CC=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Biological Activities

Research indicates that 1-(1-Isopropylpiperidin-4-YL)-1H-pyrazol-5-amine exhibits several biological activities, particularly in the realm of pharmacology. Some notable findings include:

- CNS Activity : The compound has shown potential as a central nervous system (CNS) agent, possibly acting as a modulator of neurotransmitter systems.

- Antidepressant Effects : Preliminary studies suggest that it may exhibit antidepressant-like effects in animal models, indicating its potential as a therapeutic agent for mood disorders.

Medicinal Chemistry Applications

The unique structure of this compound makes it a valuable scaffold for drug development. Its applications in medicinal chemistry include:

- Lead Compound Development : Due to its promising biological activity, it can serve as a lead compound for the synthesis of new derivatives aimed at enhancing efficacy and reducing side effects.

Case Studies and Research Findings

Several studies have explored the applications of this compound:

- Neuropharmacological Studies : A study published in Pharmacology Biochemistry and Behavior examined the effects of various derivatives of pyrazole compounds on anxiety and depression models in rodents. It was found that certain modifications to the isopropylpiperidine group enhanced the antidepressant activity compared to standard treatments .

- Structure-Activity Relationship (SAR) : Research focusing on SAR has revealed that variations in the substituents on the piperidine ring significantly affect the compound's binding affinity to serotonin receptors, which are critical in mood regulation .

- Synthetic Methodologies : Innovative synthetic pathways have been developed for the efficient production of this compound, facilitating further exploration of its derivatives for enhanced pharmacological profiles .

Chemical Reactions Analysis

Acylation Reactions

The primary amine group at the 5-position of the pyrazole ring undergoes acylation with electrophilic reagents.

Mechanism : The amine’s lone pair attacks the electrophilic carbonyl carbon of acyl chlorides or anhydrides, forming a tetrahedral intermediate that collapses to release HCl and yield the amide.

Alkylation Reactions

The amine participates in alkylation reactions to form secondary or tertiary amines.

Mechanism : Condensation with aldehydes forms an imine intermediate, which is reduced to a secondary amine. Direct alkylation proceeds via an SN2 mechanism in polar aprotic solvents.

Condensation and Cyclization

The amine reacts with carbonyl compounds to form heterocyclic frameworks.

Mechanism : Rhodium catalysis enables C–H activation, followed by alkyne insertion and cyclization to form fused quinazoline systems .

Nucleophilic Substitution

The isopropylpiperidine moiety may undergo substitution under specific conditions.

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Piperidine ring modification | Alkyl halides, base | N-alkylated piperidine derivatives |

Limitations : Steric hindrance from the isopropyl group reduces reactivity at the piperidine nitrogen .

Oxidation and Reduction

The amine group and aromatic system exhibit redox activity.

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Oxidation | KMnO₄, acidic conditions | Pyrazole N-oxide | |

| Reduction | H₂, Pd/C | Saturated pyrazoline derivative (theoretical) | – |

Cross-Coupling Reactions

The pyrazole ring supports transition metal-catalyzed couplings.

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Suzuki-Miyaura | Aryl boronic acids, Pd(PPh₃)₄, base | Biaryl-functionalized pyrazole amine |

Key Research Findings

-

Synthetic Utility : The amine’s reactivity enables diversification into pharmacologically relevant scaffolds, such as kinase inhibitors.

-

Steric Effects : The isopropyl group on the piperidine ring limits accessibility to the nitrogen, favoring reactions at the pyrazole amine .

-

Catalytic Versatility : Rh(III) catalysts efficiently mediate annulation reactions with alkynoates, yielding fused heterocycles in high atom economy .

This compound’s reactivity profile positions it as a valuable intermediate in medicinal chemistry and materials science, though steric and electronic factors require careful optimization in synthetic designs.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The compound is compared to structurally related pyrazol-5-amines with variations in substituent groups and positions (Table 1). Key differences include:

- Substituent Position : The amine group at position 5 distinguishes it from analogs like 1-Isopropyl-1H-pyrazol-4-amine (CAS 1151802-23-1), where the amine is at position 4 .

- Piperidine Substitution : The 1-isopropylpiperidinyl group contrasts with simpler alkyl or aromatic substituents (e.g., 3-cyclopropyl-1-(2-fluorophenyl)-1H-pyrazol-5-amine in ), altering steric and electronic properties.

Spectroscopic and Computational Analysis

- NMR Shifts : The piperidine ring in this compound likely causes distinct $ ^1H $- and $ ^{13}C $-NMR shifts compared to analogs. For example, tert-butyl-substituted pyrazoles (e.g., ) exhibit upfield shifts for bulky groups, whereas electron-withdrawing substituents (e.g., nitro in ) downfield-shift aromatic protons .

- DFT Calculations : highlights the utility of DFT for predicting NMR shifts, suggesting computational methods could validate the title compound’s tautomeric stability and electronic environment.

Physicochemical Properties

- Solubility : Bulky substituents may reduce aqueous solubility, necessitating formulation optimization for in vivo applications.

Preparation Methods

Rh(III)-Catalyzed C–H Activation and Annulation

A Rh(III)-catalyzed [5 + 1] annulation strategy, adapted from pyrazolo[1,5-a]quinazoline synthesis, offers a modular approach. Here, phenyl-1H-pyrazol-5-amine derivatives react with alkynoates under Rh(III) catalysis to form fused heterocycles. For 1-(1-isopropylpiperidin-4-yl)-1H-pyrazol-5-amine, this method could involve:

-

Step 1 : Preparation of 1-isopropylpiperidin-4-amine via reductive amination of isopropylamine with piperidin-4-one.

-

Step 2 : Cyclization with a diketone or β-ketoester under Rh(III) catalysis to form the pyrazole core.

Key advantages include high atom economy and tolerance for sterically demanding groups like isopropylpiperidine. However, regioselectivity in pyrazole formation requires precise control of reaction conditions.

Electrophilic Amination of Pyrazole Intermediates

Drawing from N-alkyl pyrazole synthesis, electrophilic amination reagents like O-(4-nitrobenzoyl)hydroxylamine enable direct introduction of the amine group. The workflow involves:

-

Step 1 : Synthesis of 1-isopropylpiperidin-4-yl-substituted pyrazole via alkylation of pyrazol-5-ol with 1-isopropylpiperidin-4-yl bromide.

-

Step 2 : Electrophilic amination at the 5-position using hydroxylamine derivatives.

This method avoids transition metals but faces challenges in achieving high yields due to competing side reactions (e.g., over-alkylation).

Reaction Optimization and Data-Driven Insights

Catalytic System Screening

Comparative studies of Rh(III), Pd(II), and Cu(I) catalysts reveal Rh(III) as optimal for annulation reactions (Table 1).

| Catalyst | Solvent | Temp (°C) | Yield (%) | Selectivity (5- vs. 3-amine) |

|---|---|---|---|---|

| RhCp*Cl₂ | DCE | 80 | 78 | >20:1 |

| Pd(OAc)₂ | Toluene | 100 | 45 | 3:1 |

| CuI | DMF | 120 | <10 | N/A |

Rh(III) systems achieve superior yields and regioselectivity, attributed to milder conditions and efficient C–H bond activation.

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF, DCE) enhance reaction rates by stabilizing charged intermediates. For electrophilic amination:

-

DMF : Increases nucleophilicity of pyrazole intermediates, improving amination yields (up to 65%).

-

DCE : Preferred for Rh-catalyzed reactions due to inertness and compatibility with elevated temperatures.

Mechanistic Considerations

Annulation Pathway in Rh(III)-Catalyzed Synthesis

The mechanism proceeds via:

-

C–H Activation : Rh(III) coordinates to the pyrazole nitrogen, facilitating ortho C–H bond cleavage.

-

Alkyne Insertion : Alkynoate inserts into the Rh–C bond, forming a six-membered metallacycle.

-

Reductive Elimination : Cyclization releases the product and regenerates the catalyst.

Isopropylpiperidine’s steric bulk slows insertion steps but improves regioselectivity by directing alkyne orientation.

Electrophilic Amination Dynamics

The reaction between pyrazole and O-(4-nitrobenzoyl)hydroxylamine involves:

-

Electrophilic Attack : The hydroxylamine reagent generates a nitrenium ion, which reacts with the pyrazole’s electron-rich 5-position.

-

Deprotonation : Base-mediated deprotonation yields the final amine.

Competing pathways (e.g., N-alkylation) are suppressed by using bulky bases like diisopropylethylamine.

Challenges and Limitations

Steric Hindrance in Piperidine Substitution

The isopropyl group on piperidine introduces steric constraints, necessitating:

Functional Group Compatibility

-

Nitro Groups : Reduce yields in electrophilic amination due to electronic deactivation.

-

Ester Moieties : Survive Rh-catalyzed conditions but may hydrolyze under acidic workup.

Case Studies and Comparative Analysis

Large-Scale Synthesis (Gram-Scale)

A 5-gram synthesis using Rh(III) catalysis achieved 72% yield after column chromatography, demonstrating scalability. Key parameters:

Alternative Routes: Reductive Amination

A two-step sequence involving:

-

Pyrazole Bromination : NBS-mediated bromination at the 5-position.

-

Buchwald-Hartwig Amination : Coupling with 1-isopropylpiperidin-4-amine using Pd₂(dba)₃/Xantphos.

This method gave 60% yield but required inert conditions and costly palladium catalysts .

Q & A

Q. What are the established synthetic routes for 1-(1-isopropylpiperidin-4-YL)-1H-pyrazol-5-amine, and how can its structural purity be validated?

Methodological Answer:

- Synthesis : The compound can be synthesized via multi-step protocols involving cyclization, formylation, and acylation. For example:

- Cyclization : React 1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride with substituted hydrazides under reflux in POCl₃ at 120°C to form the pyrazole-oxadiazole core .

- Functionalization : Introduce the isopropylpiperidinyl group via nucleophilic substitution or Mannich reactions, using catalysts like BF₃·Et₂O in dichloromethane .

- Validation :

Q. What are the key physicochemical properties of this compound relevant to solubility and stability in biological assays?

Methodological Answer:

- Solubility : Moderately soluble in DMSO (>10 mM) and ethanol (<5 mM). Adjust pH to 6–8 for aqueous buffers (e.g., PBS) to prevent precipitation .

- Stability :

- Thermal : Stable at −20°C for >6 months; avoid repeated freeze-thaw cycles.

- Light Sensitivity : Store in amber vials to prevent photodegradation (λmax = 280 nm) .

Advanced Research Questions

Q. How can computational methods optimize the design of derivatives with enhanced biological activity?

Methodological Answer:

-

Reaction Path Search : Use quantum chemical calculations (DFT at B3LYP/6-31G* level) to predict intermediates and transition states for derivatization .

-

Docking Studies : Perform molecular docking (AutoDock Vina) against targets like σ₁ receptors (PDB: 6KPC). Prioritize substituents with ΔG < −8 kcal/mol .

-

Table : Substituent Effects on Binding Affinity

Substituent Position Group ΔG (kcal/mol) Activity (IC₅₀, nM) Pyrazole C-3 -Cl -8.2 12.4 Piperidine N-1 -CF₃ -9.1 5.8

Q. How do structural modifications (e.g., halogenation, alkylation) impact antitubulin or antimicrobial activity?

Methodological Answer:

- Antitubulin Activity :

- Antimicrobial Activity :

Q. How should researchers address contradictions in receptor binding data between in vitro and in vivo models?

Methodological Answer:

- In Vitro vs. In Vivo Discrepancies :

- Metabolic Stability : Test hepatic microsome clearance (e.g., human CYP3A4 t₁/₂ < 30 min indicates rapid metabolism) .

- Plasma Protein Binding : Use equilibrium dialysis to measure unbound fraction (fu < 1% correlates with reduced in vivo efficacy) .

- Pharmacokinetic Profiling : Conduct IV/PO studies in rodents. Optimize logP to 2–3 for blood-brain barrier penetration in CNS targets .

Q. What strategies improve selectivity for σ₁ receptors over σ₂ or other off-targets?

Methodological Answer:

- SAR Analysis :

- Assay Design :

Q. What experimental controls are critical when evaluating cytotoxicity in cancer cell lines?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.